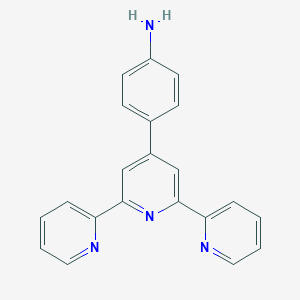

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYISWQZYBSHTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446223 | |

| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178265-65-1 | |

| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Kröhnke Synthesis of Substituted Terpyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized pyridine and polypyridine compounds is a cornerstone of modern medicinal chemistry, materials science, and coordination chemistry. Among these, 2,2':6',2''-terpyridine (tpy) ligands are of paramount importance due to their ability to form stable, well-defined complexes with a vast range of metal ions. These metal complexes are instrumental in applications spanning from catalysis and light-emitting devices to anticancer therapeutics. The Kröhnke synthesis offers a robust and versatile method for accessing these valuable molecular scaffolds, particularly for 4'-aryl substituted terpyridines.

Core Principles of the Kröhnke Synthesis

The Kröhnke pyridine synthesis is a name reaction in organic chemistry that constructs a pyridine ring from the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[1] The reaction proceeds under relatively mild conditions and is known for its high yields and tolerance of a wide array of functional groups on the reactants.[1]

General Mechanism

The reaction mechanism involves several key steps:

-

Michael Addition: The synthesis begins with the enolization of an α-pyridinium methyl ketone. This enolate then acts as a Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor).[1]

-

Formation of 1,5-Dicarbonyl Intermediate: The initial Michael adduct rapidly tautomerizes to form a stable 1,5-dicarbonyl compound. This intermediate is crucial for the subsequent cyclization.[1]

-

Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with an ammonia source (e.g., ammonium acetate). This leads to the formation of an imine, followed by cyclization and a series of dehydration steps that result in the elimination of water and the pyridinium cation, ultimately yielding the aromatic pyridine ring.[1]

Caption: General mechanism of the Kröhnke pyridine synthesis.

Variations for Terpyridine Synthesis

For the synthesis of 4'-aryl-2,2':6',2''-terpyridines, two primary variations of the Kröhnke synthesis are employed:

-

The Classical Two-Step Route: This method involves the initial synthesis of an enone (a chalcone derivative) via an aldol condensation between 2-acetylpyridine and a substituted aromatic aldehyde. This isolated enone is then reacted with a "2-pyridacylpyridinium" salt (prepared from 2-acetylpyridine, iodine, and pyridine) and ammonium acetate to form the terpyridine.[2]

-

The One-Pot Synthesis: A more streamlined and widely adopted approach involves reacting two equivalents of 2-acetylpyridine directly with one equivalent of an aromatic aldehyde in the presence of a base (like KOH) and an ammonia source (like aqueous ammonia).[2] This method avoids the isolation of intermediates, making it more efficient for generating libraries of substituted terpyridines.[2]

Data Presentation: Synthesis of Substituted Terpyridines

The one-pot Kröhnke synthesis has been successfully applied to a wide range of aromatic aldehydes to produce the corresponding 4'-aryl-2,2':6',2''-terpyridines. The following table summarizes representative examples, highlighting the versatility of this method.

| 4'-Aryl Substituent (Ar) | Aldehyde | Key Reagents | Solvent | Yield (%) |

| Phenyl | Benzaldehyde | 2-acetylpyridine, KOH, aq. NH₃ | Ethanol | ~85% |

| 4-Hydroxyphenyl | 4-Hydroxybenzaldehyde | 2-acetylpyridine, KOH, aq. NH₃ | Ethanol | Moderate |

| 4-Bromophenyl | 4-Bromobenzaldehyde | 2-acetylpyridine, NH₄OAc | Microwave | High |

| 4-Ethoxyphenyl | 4-Ethoxybenzaldehyde | 3-acetylpyridine, KOH, aq. NH₃ | Ethanol | 16.7% |

| 4-Butoxyphenyl | 4-Butoxybenzaldehyde | 3-acetylpyridine, KOH, aq. NH₃ | Ethanol | 31.1% |

| 2-(Trifluoromethyl)phenyl | 2-(Trifluoromethyl)benzaldehyde | N-{1-(2'-pyridyl)-1-oxo-2-ethyl}pyridinium iodide, NH₄OAc | Ethanol | 54% |

Note: Yields can vary significantly based on specific reaction conditions, scale, and purification methods. The examples using 3-acetylpyridine yield 3,2':6',3''-terpyridine isomers.[2]

Detailed Experimental Protocol: One-Pot Synthesis of 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine

This protocol is a representative example of the one-pot Kröhnke synthesis for a functionalized terpyridine ligand.

Materials:

-

2-Acetylpyridine

-

4-Hydroxybenzaldehyde

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Aqueous Ammonia (NH₃, ~25-30%)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.1 eq.) in ethanol.

-

Addition of Reagents: To the stirred solution, add 2-acetylpyridine (2.2 eq.) followed by 4-hydroxybenzaldehyde (1.0 eq.). The reaction mixture will typically change color.

-

Intermediate Formation: Allow the mixture to stir at room temperature for 2-4 hours to facilitate the formation of the chalcone and 1,5-dicarbonyl intermediates.

-

Cyclization: Add concentrated aqueous ammonia to the flask. The amount can vary, but a significant excess is often used.

-

Precipitation: Stir the reaction mixture at room temperature overnight (12-16 hours). The terpyridine product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid sequentially with cold water, then a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

Drying and Purification: Dry the solid product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine.

Caption: Experimental workflow for the one-pot terpyridine synthesis.

Applications in Research and Development

The substituted terpyridine ligands synthesized via the Kröhnke method are critical building blocks for creating sophisticated coordination complexes. By modifying the 4'-aryl substituent, researchers can finely tune the electronic, photophysical, and steric properties of the resulting metal complexes.

-

Drug Development: Terpyridine complexes of metals like iron, ruthenium, and platinum have been investigated for their anticancer properties. The ligand scaffold can be functionalized to improve cellular uptake, target specific biological pathways, or enhance cytotoxic activity.

-

Materials Science: The strong and predictable coordination of terpyridines to metal ions is exploited in the construction of metallo-supramolecular polymers and materials with unique photoluminescent, magnetic, or electrochemical properties.

-

Catalysis: Terpyridine-metal complexes serve as robust catalysts for a variety of organic transformations, where the ligand framework provides thermal and chemical stability to the active metal center.

References

characterization of aniline-functionalized terpyridines

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Terpyridines (tpy) are a class of heterocyclic ligands renowned for their strong and versatile coordination chemistry with a wide range of metal ions.[1][2] The tridentate nature of the terpyridine core allows for the formation of stable and well-defined metal complexes, making them exceptional building blocks in supramolecular chemistry, materials science, and catalysis.[3][4] Functionalization of the terpyridine scaffold, particularly at the 4'-position, is a key strategy to modulate the electronic, photophysical, and electrochemical properties of both the free ligand and its metal complexes.[5]

The introduction of an aniline moiety is of particular interest. Aniline and its derivatives are fundamental precursors in chemical synthesis and are known to possess unique electronic properties. Functionalizing terpyridines with aniline groups can introduce redox activity, provide additional coordination or hydrogen bonding sites, and tune the ligand's electron-donating capabilities.[5] This fine-tuning is critical for applications such as the development of sensitive and selective chemosensors, efficient catalysts, and novel materials for light-emitting devices.[1][6] In the context of drug development, while the aniline motif itself can be a "structural alert" due to potential metabolic instability, its incorporation into larger, complex scaffolds like terpyridines allows for the exploration of new therapeutic agents, where its electronic properties can be harnessed while mitigating potential liabilities.[7][8]

This guide provides a comprehensive overview of the key techniques used to characterize aniline-functionalized terpyridines, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to aid researchers in this field.

Synthesis and Characterization Workflow

The journey from synthesis to application for an aniline-functionalized terpyridine involves a systematic workflow of creation and subsequent characterization. The initial synthesis is followed by a series of analytical techniques to confirm its structure, and then to elucidate its photophysical and electrochemical properties.

Caption: General workflow for synthesis and characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the synthesis and .

Synthesis Protocol: Kröhnke-type Reaction

This method is a widely used one-pot synthesis for 4'-aryl-substituted terpyridines.[6]

-

Reagents & Materials :

-

Substituted 4-aminobenzaldehyde (1 equivalent)

-

2-acetylpyridine (2 equivalents)

-

Ammonium acetate (NH₄OAc)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

-

Procedure :

-

Dissolve the substituted 4-aminobenzaldehyde and 2-acetylpyridine in ethanol in a round-bottom flask.

-

Add a solution of KOH or NaOH in ethanol to the mixture, followed by aqueous ammonia.

-

Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

-

Collect the precipitate by filtration and wash thoroughly with water, followed by cold ethanol.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the pure aniline-functionalized terpyridine.

-

Structural Characterization Protocols

NMR is essential for confirming the chemical structure of the synthesized compound.

-

Sample Preparation : Dissolve 5-10 mg of the purified terpyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR : The spectrum should show distinct signals for the aromatic protons of the terpyridine framework, typically in the range of δ = 7.0–9.0 ppm.[9] Protons on the aniline ring will appear in the aromatic region, and the N-H protons will typically appear as a broad singlet.

-

¹³C NMR : This provides information on the carbon skeleton of the molecule. Aromatic carbons will resonate in the δ = 110–160 ppm range.

MS is used to confirm the molecular weight of the compound.

-

Technique : Electrospray Ionization (ESI) is commonly used for these types of molecules.

-

Sample Preparation : Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis : The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized terpyridine.

Photophysical Characterization Protocols

This technique provides information on the electronic transitions within the molecule.

-

Sample Preparation : Prepare a stock solution of the terpyridine in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol) at a concentration of 10⁻³ M. Prepare a series of dilutions to find a suitable concentration (typically 10⁻⁵ to 10⁻⁶ M) that gives an absorbance maximum between 0.5 and 1.5.[10]

-

Measurement : Record the absorption spectrum over a range of 200–800 nm. The spectrum of aniline-functionalized terpyridines typically shows intense π-π* transitions in the UV region (250-350 nm) and potentially lower energy intramolecular charge-transfer (ILCT) bands.[5][10][11]

This technique measures the emission properties of the compound.

-

Sample Preparation : Use a dilute solution (typically 10⁻⁶ to 10⁻⁸ M) in a spectroscopic grade solvent to avoid inner filter effects.[10]

-

Measurement : Excite the sample at its absorption maximum (λ_max) and record the emission spectrum. Note the wavelength of maximum emission (λ_em).

-

Quantum Yield (Φ) : The relative quantum yield can be determined using a standard fluorescent compound with a known quantum yield (e.g., quinine sulfate or 2-aminopyridine) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[10]

Electrochemical Characterization Protocol

CV is used to investigate the redox properties of the compound, identifying oxidation and reduction potentials.[12]

-

Setup : A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation : Prepare a ~1 mM solution of the terpyridine in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Measurement : Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Scan the potential over a range where redox events are expected. The aniline moiety may introduce an accessible oxidation wave.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the and related 4'-aryl derivatives.

Table 1: Photophysical Properties

| Compound | Solvent | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| N,N-dimethyl-4-(tpy)aniline | Chloroform | 293 | 344, 443 | Not Reported | [5] |

| 4'-(4-aminophenyl)-tpy | Dichloromethane | ~285 | ~360 | Not Reported | [10] |

| 4'-(phenyl)-tpy derivative 3a | Acetonitrile | 254, 285 | 360 | 0.04 | [10] |

| 4'-(phenyl)-tpy derivative 3a | Dichloromethane | 257, 286 | 360 | 0.04 |[10] |

Table 2: Electrochemical Properties

| Compound/Complex | Redox Process | Potential (V vs. Fc/Fc⁺) | Characteristics | Reference |

|---|---|---|---|---|

| [Ru(tpy)(acpy)] | Reduction | -1.95 | Reversible, ligand-centered | [13] |

| [Ru(tpy)(acpy)] | Reduction | -2.20 | Reversible, ligand-centered | [13] |

| Organonickel-terpyridine Complex | Reduction | Varies | Reversible, fills π* orbitals of terpy ligand | [12] |

| Organonickel-terpyridine Complex | Oxidation | Varies | Irreversible, presumed Ni-centered |[12] |

Application Example: Metal Ion Sensing

Aniline-functionalized terpyridines can act as chemosensors for metal ions. The binding of a metal ion to the terpyridine core alters the electronic structure of the molecule, leading to a detectable change in its photophysical properties (colorimetric or fluorometric response).[14]

Caption: Logical workflow for metal ion detection.

References

- 1. isca.me [isca.me]

- 2. iris.unipv.it [iris.unipv.it]

- 3. researchgate.net [researchgate.net]

- 4. Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terpyridines as promising antitumor agents: an overview of their discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. repositorio.ufu.br [repositorio.ufu.br]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Crystal Structure and Synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics and synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline, a terpyridine derivative of significant interest in coordination chemistry and materials science. While a definitive crystal structure for this specific aniline derivative is not publicly available, this document compiles and analyzes crystallographic data from closely related structures to infer its likely solid-state conformation and packing. Detailed experimental protocols for the synthesis and characterization of analogous compounds are presented to guide future research and development. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique properties of this class of compounds.

Introduction

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline, also known as 4'-phenyl-2,2':6',2''-terpyridine, belongs to the versatile family of terpyridine ligands. The introduction of an aniline group at the 4'-position of the terpyridine core introduces an electron-donating moiety, which can significantly influence the electronic properties and coordination chemistry of the molecule[1]. These compounds are pivotal in the construction of supramolecular assemblies, functional materials, and metallodrugs due to their strong and specific interactions with a variety of metal ions. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for designing new materials and therapeutic agents with tailored properties.

While the crystal structure of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline has not been explicitly reported, analysis of analogous compounds provides critical insights. This guide will leverage data from a zinc complex of a closely related derivative and the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) to build a comprehensive picture.

Inferred Crystallographic Data

To approximate the crystallographic parameters of the title compound, data from structurally similar molecules are presented below. These include a zinc (II) complex of an N-methylated and hydroxylated derivative and the phenol analog of the target molecule.

Table 1: Crystallographic Data for Related Compounds

| Parameter | [Zn(NCS)₂(C₂₄H₂₂N₄O)]·C₃H₇NO[2] | 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH)[3] |

| Formula | C₂₇H₂₉N₅O₂S₂Zn | C₂₁H₁₅N₃O |

| Molecular Weight | 637.08 | 325.36 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 9.565 (5) | 11.2345 (7) |

| b (Å) | 12.969 (5) | 11.0820 (7) |

| c (Å) | 13.652 (5) | 13.0187 (8) |

| α (°) ** | 115.656 (5) | 90 |

| β (°) | 94.646 (5) | 107.567 (3) |

| γ (°) | 91.621 (5) | 90 |

| Volume (ų) ** | 1517.7 (11) | 1545.91 (17) |

| Z | 2 | 4 |

| Temperature (K) | 298 | 296(2) |

| Radiation | Mo Kα | Mo Kα |

| Key Dihedral Angles | Mean plane of pyridine rings to benzene ring: 5.9 (2)° | Central pyridinyl to phenolic ring: 5.03°; Between terpyridine rings: 6.05° and 12.2° |

The data suggests that 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline is likely to crystallize in a low-symmetry space group, such as monoclinic or triclinic. The molecule is expected to be nearly planar, with slight dihedral angles between the central pyridine and the outer pyridine and aniline rings[2][3]. Intermolecular interactions, such as hydrogen bonding involving the aniline -NH₂ group and π-π stacking between the aromatic rings, are expected to play a significant role in the crystal packing[2].

Experimental Protocols

The following sections detail the synthetic and analytical procedures for preparing and characterizing compounds related to 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline. These protocols are based on established literature methods.

Synthesis of 4-([2,2':6',2''-Terpyridin]-4'-yl)aniline

The synthesis of the title compound can be achieved via a multi-step procedure starting from commercially available reagents[4]. A general and widely adopted method is the Kröhnke reaction.

Procedure:

-

Synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine: This intermediate is synthesized from 2-acetylpyridine and 4-nitrobenzaldehyde[4].

-

Reduction of the Nitro Group: The nitro-substituted terpyridine is then reduced to the corresponding aniline. A common method involves catalytic hydrogenation[5].

-

In a round-bottom flask, dissolve 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine in anhydrous ethanol.

-

Add a catalytic amount of palladium on carbon (5% Pd loading).

-

The mixture is then subjected to a hydrogen atmosphere and stirred for several hours at room temperature.

-

Reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-([2,2':6',2''-terpyridin]-4'-yl)aniline[5].

-

Single-Crystal X-ray Diffraction

The following is a general protocol for single-crystal X-ray diffraction, as would be applied to determine the crystal structure of the title compound, based on the methodology reported for analogous structures[2][3].

Procedure:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion of a non-solvent into the solution. For terpyridine derivatives, solvents such as dimethylformamide (DMF), ethanol, or chloroform are often used[2].

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 298 K or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to correct for experimental factors. This includes integration of reflection intensities and applying corrections for Lorentz and polarization effects. An absorption correction is also applied[2].

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[6].

Visualizations

The following diagrams illustrate the synthetic workflow for the target compound and a generalized workflow for crystal structure determination.

Caption: Synthetic pathway for 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline.

Caption: Generalized workflow for crystal structure determination.

Conclusion

This technical guide has synthesized the available information to present a detailed overview of the synthesis and inferred structural properties of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline. While the definitive crystal structure of this compound remains to be determined, the analysis of closely related molecules provides a robust framework for understanding its molecular geometry and intermolecular interactions. The provided experimental protocols offer a solid foundation for researchers to synthesize and characterize this and other terpyridine derivatives. Further investigation into the crystallography of the title compound is warranted to fully elucidate its structure-property relationships, which will undoubtedly aid in its application in drug development and materials science.

References

- 1. 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline | 178265-65-1 | Benchchem [benchchem.com]

- 2. Crystal structure of [2-({4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]phenyl}(methyl)amino)ethanol-κ3 N,N′,N′′]bis(thiocyanato-κN)zinc N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]

- 4. mdpi.com [mdpi.com]

- 5. 4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE | 178265-65-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

electronic properties of aniline-substituted terpyridine

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Substituted 2,2':6',2"-terpyridines are a cornerstone in coordination chemistry and materials science, primarily due to their robust ability to form stable complexes with a variety of transition metals.[1] The electronic properties of these ligands can be meticulously tuned by introducing different functional groups. Among these, the aniline moiety, a potent electron-donating group, has garnered significant attention. The functionalization of the terpyridine core with an aniline group, typically at the 4'-position, creates a "push-pull" or Donor-π-Acceptor (D-π-A) system.[2] In this architecture, the electron-rich aniline acts as the donor, and the electron-deficient terpyridine scaffold serves as the acceptor.[2] This arrangement facilitates intramolecular charge transfer (ILCT) upon photoexcitation, leading to unique and highly tunable photophysical and electrochemical properties.[2][3]

This technical guide provides a comprehensive overview of the s, detailing their synthesis, characterization, and the fundamental structure-property relationships that govern their behavior.

Synthesis and Characterization Workflow

The synthesis of 4'-(aniline-substituted)-terpyridines is most commonly achieved through the Kröhnke condensation reaction.[4] This one-pot synthesis involves the reaction of a substituted aniline-benzaldehyde with two equivalents of 2-acetylpyridine in the presence of a base and an ammonia source.[3][5] The resulting ligand can then be complexed with various metal salts to form the corresponding metal complexes.[4] The characterization of both the ligands and their metal complexes is crucial to confirm their structure and purity, employing a suite of spectroscopic and analytical techniques.[4][6]

Caption: General workflow for synthesis and characterization.

Structure-Property Relationships

The s are governed by the nature of the aniline donor group and its interaction with the terpyridine acceptor. This D-π-A structure results in distinct electronic transitions and redox potentials.

-

Photophysical Properties : The absorption spectra of these compounds typically show intense bands in the UV region corresponding to π–π* transitions within the aromatic system.[4] A lower energy, broad band is often observed, which is attributed to the intramolecular charge transfer (ILCT) from the aniline donor to the terpyridine acceptor.[2] The energy of this ILCT band is sensitive to the electron-donating strength of the aniline substituent and the polarity of the solvent.[3]

-

Electrochemical Properties : The aniline moiety introduces a low-potential, often reversible, oxidation event corresponding to the removal of an electron from the nitrogen-rich donor group. The terpyridine unit is responsible for the reduction processes at more negative potentials.[7]

The relationship between the substituent on the aniline ring and the resulting electronic properties can be rationalized using Frontier Molecular Orbital (FMO) theory.

Caption: Effect of substituents on electronic properties.

Quantitative Data Summary

The photophysical and electrochemical properties of aniline-substituted terpyridines and their metal complexes are summarized below. These values are influenced by the specific substituent on the aniline, the choice of metal ion, and the solvent used for analysis.

Table 1: Photophysical Properties of Aniline-Terpyridine Complexes

| Compound | Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |

| [Zn(N,N-diphenyl-4-(2,2':6',2"-terpyridin-4'-yl)aniline)(SO4)] | CH3CN | 428 | 294, 359, 451, 717 | [4] |

| --INVALID-LINK--2 | CH3CN | 437 | 341, 747 | [4] |

| 4'-(3-Nitrophenyl)-2,2':6',2"-terpyridine (Ligand) | CHCl3 | 253 | 361, 723, 849 | [4] |

| Fe(II) Complex with fluorinated terpyridine ligand | CH3CN | 560 (MLCT) | - | [7] |

Table 2: Electrochemical Properties

| Compound | Property | Potential (V vs. reference) | Characteristics | Reference |

| Co(II) complex with terpyridine ligand | First Reduction | ~ -1.1 to -1.3 | Reversible | [7] |

| Fe(II) complex with terpyridine ligand | First Reduction | ~ -1.5 to -1.7 | Reversible, negatively shifted vs. Co(II) | [7] |

| Various aniline derivatives | One-electron oxidation | Varies with substituent | Correlates with HOMO energy | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of these compounds.

Synthesis Protocol: Kröhnke Condensation for Terpyridine Ligands[3][4]

-

Reactant Preparation : Dissolve the substituted aryl aldehyde (10.0 mmol) and 2-acetylpyridine (20.0 mmol) in methanol (20 mL).

-

Base and Ammonia Addition : Add potassium hydroxide (KOH) pellets (24.0 mmol) and a 35% aqueous ammonia solution (40 mL) to the mixture.

-

Reaction : Reflux the reaction mixture for 4–6 hours. Monitor the progress using thin-layer chromatography (TLC).

-

Isolation : Upon completion, evaporate the solvent under reduced pressure.

-

Purification : Collect the resulting solid by filtration and purify by recrystallization from a suitable solvent like ethanol.

Synthesis Protocol: Metal Complexation[4]

-

Ligand Solution : Prepare a solution of the substituted terpyridine ligand (1.0 mmol) in a suitable solvent like CH2Cl2 (20 mL).

-

Metal Salt Addition : Add a hot methanolic solution (20 mL) of the metal salt (e.g., FeCl2·4H2O, 0.5 mmol) dropwise to the ligand solution under continuous stirring.

-

Reaction : Stir the reaction mixture for approximately 2 hours at room temperature. A color change typically indicates complex formation.

-

Precipitation : Add an excess of a counter-ion salt, such as NH4PF6, to induce precipitation of the complex.

-

Purification : Filter the precipitate, wash with ice-cold methanol and diethyl ether, and recrystallize from a solvent system like acetonitrile/methanol to obtain the pure complex.

Characterization Protocol: UV-Vis and Fluorescence Spectroscopy[4]

-

Solution Preparation : Prepare dilute solutions of the ligand or complex in a spectroscopic grade solvent (e.g., acetonitrile or chloroform) in a quartz cuvette.

-

UV-Vis Spectroscopy : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a range of 200–800 nm.

-

Fluorescence Spectroscopy : Excite the sample at its longest wavelength absorption maximum (λmax). Record the emission spectrum using a fluorescence spectrophotometer over a wavelength range significantly red-shifted from the excitation wavelength.

Characterization Protocol: Cyclic Voltammetry (CV)[7]

-

Electrolyte Solution : Prepare a solution of the complex in a suitable solvent (e.g., CH3CN) containing a supporting electrolyte (e.g., 0.1 M NBu4PF6).

-

Electrochemical Cell : Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement : Purge the solution with an inert gas (e.g., argon) to remove oxygen. Scan the potential over the desired range and record the resulting current to obtain the cyclic voltammogram. The potentials for oxidation and reduction events can be determined from the peaks in the voltammogram.

References

- 1. BJOC - Anthracene functionalized terpyridines – synthesis and properties [beilstein-journals.org]

- 2. Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted terpyridine nickel nitrate complexes and their inhibitory selectivity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

Technical Guide: 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine (CAS 178265-65-1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, synthesis, and applications of 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine (APT), registered under CAS number 178265-65-1. This versatile tridentate ligand is a subject of significant interest in coordination chemistry, materials science, and sensing applications due to its unique photophysical properties and ability to form stable complexes with a variety of metal ions.

Core Properties

4'-(4-Aminophenyl)-2,2':6',2''-terpyridine is a solid organic compound with the molecular formula C₂₁H₁₆N₄ and a molecular weight of 324.38 g/mol .[1][2] Its chemical structure features a central pyridine ring substituted at the 4'-position with an aminophenyl group and flanked by two 2-pyridyl groups. This arrangement provides a convergent tridentate binding site for metal ions.

Physicochemical Properties

A summary of the key physicochemical properties of APT is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline | [2] |

| Synonyms | 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine, 4-([2,2':6',2''-Terpyridin]-4'-yl)aniline | [1] |

| Molecular Formula | C₂₁H₁₆N₄ | [1] |

| Molecular Weight | 324.38 g/mol | [1] |

| Melting Point | 253-254 °C | [1] |

| Boiling Point | 513 °C at 760 mmHg | [1][2] |

| Density | 1.213 g/cm³ | [1][2] |

| Appearance | Off-white to yellow solid | [3] |

| Solubility | Soluble in various organic solvents.[4] |

Spectroscopic Data

The spectroscopic properties of APT are crucial for its characterization and in understanding its behavior in various applications.

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR (CDCl₃) | Signals observed at δ 8.66–8.63 (m, 4H, Ar-H), 8.61–8.58 (m, 2H, Ar-H), 7.93 (d, J = 9.0 Hz, 2H, Ar-H), 7.83 (ddd, J = 3.0, 6.0, 9.0 Hz, 2H, Ar-H), 7.67 (d, J = 9.0 Hz, 2H, Ar-H), 7.30–7.26 (m, 2H, Ar-H) | [5] |

| ¹³C NMR (CDCl₃) | Signals observed at δ 156.3, 156.1, 149.0, 142.0, 139.0, 137.1, 127.3, 126.0, 124.2, 124.0, 123.2, 121.4, 119.5, 119.1, 77.4 | [5] |

| UV-Vis Absorption (CHCl₃) | Strong, broad absorption bands appear in the range of 234–325 nm, attributed to π–π* electronic transitions in the aromatic system.[5] | |

| Fluorescence Emission (CHCl₃) | Emission maxima observed at 345, 723, and 852 nm.[5] The emission spectra of APT can exhibit dual fluorescence in polar solvents, which is attributed to local excited and intramolecular charge transfer states.[4] |

Suppliers

4'-(4-Aminophenyl)-2,2':6',2''-terpyridine is commercially available from various chemical suppliers. The purity levels typically range from 95% to ≥97%. Some of the notable suppliers include:

Experimental Protocols

Synthesis of 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine

A common and effective method for the synthesis of APT is the reduction of its nitro precursor, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine.[7][9]

Materials:

-

4'-(4-nitrophenyl)-2,2':6',2''-terpyridine

-

Palladium on carbon (5% Pd)

-

Anhydrous ethanol

-

Hydrazine monohydrate

-

Dichloromethane

-

Diatomaceous earth

-

Argon gas

Procedure:

-

In a 500 mL round-bottom flask, suspend 0.95 g of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (2.7 mmol) and 250 mg of 5% palladium-carbon catalyst in 200 mL of anhydrous ethanol.[9]

-

Purge the suspension with argon for 15 minutes.[9]

-

Reflux the mixture under an argon atmosphere.[9]

-

Add 3.4 mL of hydrazine monohydrate (70 mmol) to the reaction mixture and continue refluxing for 2 hours until the starting material is completely dissolved.[9]

-

After the reaction is complete, cool the solution to room temperature.[9]

-

Remove the catalyst by vacuum filtration through a short column of diatomaceous earth, and wash the filter cake with dichloromethane (3 x 100 mL).[9]

-

Concentrate the filtrate under reduced pressure to approximately 75 mL, at which point white needle-like crystals will begin to precipitate.[9]

-

Place the saturated solution at 4 °C overnight for crystallization.[9]

-

Collect the precipitated crystals by vacuum filtration and wash with cold ethanol (3 x 50 mL) to yield the final product as white needle-like crystals.[9]

Expected Yield: Approximately 547 mg (1.7 mmol, 63% yield).[9]

Synthesis of a Metal-APT Complex for Sensing Applications

The following is a general procedure for the synthesis of a transition metal complex of APT, which can be adapted for various metals (e.g., Zn(II), Fe(II), Co(II)).[5]

Materials:

-

4'-(4-Aminophenyl)-2,2':6',2''-terpyridine (APT)

-

A salt of the desired transition metal (e.g., ZnCl₂, FeCl₂, CoCl₂)

-

Methanol or acetonitrile

-

Diethyl ether

Procedure:

-

Dissolve the APT ligand in methanol or acetonitrile.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Add the metal salt solution dropwise to the ligand solution while stirring at room temperature. The molar ratio of ligand to metal is typically 2:1 for octahedral complexes.[5]

-

Stir the reaction mixture for approximately 2 hours at room temperature.[2]

-

If a counter-ion exchange is needed (e.g., for PF₆⁻ salts), add a saturated solution of a suitable salt like ammonium hexafluorophosphate (NH₄PF₆) to induce precipitation.[2]

-

Collect the precipitated complex by filtration.

-

Wash the solid with ice-cold methanol followed by diethyl ether to remove impurities.[2]

-

The pure complex can be obtained by recrystallization from a suitable solvent system like acetonitrile/diethyl ether.[2]

Protocol for Metal Ion Sensing using APT-based Sensors

This protocol outlines a general method for evaluating the performance of an APT-metal complex as a chemosensor for the detection of other metal ions or anions.[1]

Materials and Equipment:

-

APT-based sensor compound

-

A stock solution of the sensor in a suitable solvent (e.g., ethanol, acetonitrile)

-

Stock solutions of various metal ions or anions to be tested

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a solution of the APT-based sensor of a known concentration (e.g., 10 µM) in the chosen solvent.[1]

-

Record the UV-Vis absorption and fluorescence emission spectra of the sensor solution. The excitation wavelength for fluorescence should be determined from the absorption spectrum.[1]

-

To test the selectivity, add a specific amount (e.g., 2 equivalents) of different metal ion or anion solutions to the sensor solution.

-

Record the UV-Vis and fluorescence spectra after each addition and observe any changes in the absorption or emission intensity and wavelength. A significant change indicates a sensing event.

-

For titration experiments, incrementally add small aliquots of the target analyte solution to the sensor solution.

-

Record the spectra after each addition until no further significant changes are observed.

-

The detection limit can be calculated from the titration data.[1]

Signaling Pathways and Experimental Workflows

The utility of 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine in sensing applications stems from the modulation of its photophysical properties upon coordination with metal ions and subsequent interaction with analytes.

General Workflow for Synthesis and Sensing

The following diagram illustrates a typical workflow from the synthesis of the APT ligand to its application in chemical sensing.

Caption: General workflow from synthesis to sensing application.

Mechanism of Metal Ion Sensing

The sensing mechanism of APT-metal complexes typically involves a displacement or coordination event that alters the electronic properties of the system, leading to a detectable optical response.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 3. Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions [ccspublishing.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE | 178265-65-1 [chemicalbook.com]

- 8. Cas 178265-65-1,4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE | lookchem [lookchem.com]

- 9. 4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE synthesis - chemicalbook [chemicalbook.com]

Solubility of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline in Common Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline, a significant compound in coordination chemistry and materials science. Due to a lack of publicly available quantitative solubility data, this document focuses on its physicochemical properties, qualitative solubility characteristics, and detailed experimental protocols for determining its solubility in common laboratory solvents.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline is presented below. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value |

| IUPAC Name | 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline |

| Alternate Name | 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine |

| CAS Number | 178265-65-1 |

| Molecular Formula | C₂₁H₁₆N₄ |

| Molecular Weight | 324.38 g/mol |

| Melting Point | 253-254 °C |

| Boiling Point | 513.0 ± 45.0 °C (Predicted) |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) |

| Appearance | Off-white to yellow solid |

Solubility Profile

Generally, terpyridine ligands and their derivatives exhibit poor solubility in water and aliphatic hydrocarbons. Their solubility tends to be better in polar aprotic solvents and some polar protic solvents. For instance, related terpyridine-metal complexes have been noted to be readily soluble in chloroform and/or acetonitrile[1]. The introduction of tert-butyl groups to the terpyridine core has been shown to improve solubility in a range of organic solvents[2].

Based on these general observations, the expected qualitative solubility of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline in common solvents is summarized in the table below. It is important to note that this is a prediction and should be confirmed by experimental determination.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Low to Insoluble | The large, nonpolar aromatic structure is expected to dominate over the polar amine and pyridine groups. |

| Methanol/Ethanol | Sparingly Soluble | The polar hydroxyl group of the alcohol can interact with the polar functionalities of the compound, but the overall nonpolar character may limit high solubility. |

| Acetone | Sparingly to Moderately Soluble | As a polar aprotic solvent, it may offer moderate solubility. |

| Chloroform | Soluble | A good solvent for many organic compounds, including related terpyridine complexes[1]. |

| Dichloromethane | Soluble | Similar to chloroform, it is a common solvent for organic synthesis and purification of terpyridine derivatives. |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent, often used for dissolving poorly soluble compounds for biological screening. |

| Hexane/Heptane | Insoluble | These nonpolar aliphatic solvents are unlikely to dissolve the compound due to its polar functional groups. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the compound's aromatic rings, but solubility is likely to be limited. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent in which related terpyridine complexes have shown good solubility[1]. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining thermodynamic solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Materials and Equipment:

-

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for an extended period (typically 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.[3]

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. The filter should be pre-conditioned with the solution to avoid loss of solute due to adsorption.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is fully evaporated, place the dish in a drying oven (e.g., 60-80 °C) until a constant weight is achieved.[4][5]

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the dish minus the initial tare weight.

-

Solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

Shake-Flask Method with UV-Vis or HPLC Analysis

The shake-flask method is a widely used technique for determining thermodynamic solubility, often coupled with a quantitative analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) for concentration measurement.[6][7]

Materials and Equipment:

-

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

-

Selected solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution and allow it to equilibrate.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Calibration Curve: Prepare a series of standard solutions of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline of known concentrations in the chosen solvent. Measure the absorbance (for UV-Vis) or peak area (for HPLC) for each standard to construct a calibration curve.

-

Sample Measurement: Measure the absorbance or peak area of the diluted sample solution.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Expression of Solubility:

-

Solubility is expressed in molarity (mol/L) or mass concentration (g/L).

-

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an organic compound using the shake-flask method followed by quantitative analysis.

Caption: Workflow for determining the solubility of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline.

References

Theoretical DFT Studies on Terpyridine Aniline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the study of terpyridine aniline derivatives, a class of compounds with significant potential in materials science and medicinal chemistry. The focus is on the theoretical and computational approaches to understanding their structural, electronic, and photophysical properties. This document outlines common experimental and computational protocols, presents key data in a structured format, and illustrates fundamental concepts and workflows using diagrams.

Introduction

Terpyridine derivatives are of great interest due to their strong chelating ability with various metal ions, leading to complexes with unique photophysical and electrochemical properties. The functionalization of the terpyridine core, particularly at the 4'-position, allows for the fine-tuning of these properties. Aniline and its derivatives are important substituents due to their electron-donating nature and their role in forming conjugated systems, which can significantly influence the electronic characteristics of the terpyridine ligand.

Theoretical studies employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting and understanding the behavior of these molecules. These computational methods provide insights into molecular geometries, frontier molecular orbital energies (HOMO and LUMO), electronic transitions, and charge distribution, which are crucial for the rational design of new functional materials and potential therapeutic agents. A key example of this class of compounds is 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT), which has been a subject of photophysical investigations.[1][2]

Methodologies: Experimental and Computational Protocols

The study of terpyridine aniline derivatives involves a synergistic approach combining chemical synthesis, spectroscopic characterization, and computational modeling.

Experimental Protocols: Synthesis and Characterization

The synthesis of 4'-substituted terpyridines, including aniline derivatives, is often achieved through well-established methods such as the Kröhnke reaction.[3] A typical synthetic route for 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT) involves the reduction of a nitro precursor, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine.[4][5]

Synthesis of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT):

A general and widely used procedure for the synthesis of APT is the reduction of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine.[4][6]

-

Reaction Setup: In a round-bottom flask, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine is dissolved in a suitable solvent, typically anhydrous ethanol.

-

Catalyst Addition: A palladium-carbon catalyst (5% Pd loading) is added to the solution.[4][6]

-

Atmosphere Control: The suspension is purged with an inert gas, such as argon, for approximately 15 minutes.[4][6]

-

Reduction: The reaction mixture is heated to reflux under the inert atmosphere. Hydrazine monohydrate is then added, and reflux is continued for several hours until the starting nitro compound is fully consumed.[4][6]

-

Work-up: After cooling to room temperature, the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure.

-

Crystallization: The concentrated solution is cooled to induce crystallization of the product. The resulting crystals are collected by vacuum filtration and washed with a cold solvent to yield the final product as needle-like crystals.[4][6]

Characterization Techniques:

The synthesized compounds are typically characterized using a range of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[5]

-

UV-Vis Absorption and Fluorescence Spectroscopy: To investigate the electronic and photophysical properties.[1][2]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[7]

-

X-ray Crystallography: To determine the single-crystal structure and solid-state packing.[3]

Computational Protocols: DFT and TD-DFT Calculations

DFT calculations are instrumental in understanding the electronic structure and properties of terpyridine aniline derivatives.

Geometry Optimization:

-

Software: Calculations are typically performed using software packages like Gaussian, ORCA, or ADF.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimizations of organic molecules.

-

Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.

-

Solvation Model: To simulate the effect of a solvent, a polarizable continuum model (PCM) can be employed.

Electronic Properties and Spectra:

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a key parameter influencing the electronic properties.

-

Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis). This method provides information about the transition energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π, n-π, intramolecular charge transfer).

-

Functional and Basis Set for TD-DFT: The same functional and basis set used for geometry optimization are often employed for TD-DFT calculations.

Results and Discussion: Electronic and Structural Properties

The introduction of an aniline group at the 4'-position of the terpyridine core significantly influences its electronic properties. The amino group acts as an electron-donating group, leading to a destabilization of the HOMO and a reduction in the HOMO-LUMO energy gap compared to the unsubstituted terpyridine.

Optimized Geometry

DFT calculations provide detailed information about the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For 4'-(4-aminophenyl)-2,2':6',2''-terpyridine, the molecule is expected to be largely planar, which facilitates π-conjugation across the terpyridine and aniline moieties.

| Parameter | Representative Calculated Value |

| C-C (pyridine) | 1.39 - 1.41 Å |

| C-N (pyridine) | 1.33 - 1.35 Å |

| C-C (inter-ring) | 1.48 - 1.50 Å |

| C-N (aniline) | 1.38 - 1.40 Å |

| Dihedral Angle (pyridine-aniline) | < 10° |

Table 1: Representative calculated geometrical parameters for a terpyridine aniline derivative based on DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for understanding the electronic behavior and reactivity of the molecule. In terpyridine aniline derivatives, the HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is distributed over the electron-accepting terpyridine core. This spatial separation of the FMOs is indicative of an intramolecular charge transfer (ICT) character for the lowest energy electronic transition.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,2':6',2''-Terpyridine | -5.98 | -1.85 | 4.13 |

| 4'-(4-aminophenyl)-2,2':6',2''-terpyridine | -5.45 | -1.92 | 3.53 |

Table 2: Representative calculated HOMO, LUMO, and energy gap values from DFT/B3LYP/6-311++G(d,p) calculations.

Electronic Absorption Spectra

TD-DFT calculations can predict the UV-Vis absorption spectrum, providing insights into the electronic transitions. For APT, the spectrum is expected to show intense π-π* transitions at higher energies, characteristic of the terpyridine moiety, and a lower energy band corresponding to the HOMO-LUMO transition with significant ICT character.[1][2] This ICT band is sensitive to solvent polarity.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350-380 | > 0.5 | HOMO → LUMO (ICT) |

| S₀ → S₂ | ~280-300 | > 0.8 | HOMO-1 → LUMO (π-π) |

| S₀ → S₃ | ~250-270 | > 0.6 | HOMO → LUMO+1 (π-π) |

Table 3: Representative TD-DFT calculated electronic transitions for a terpyridine aniline derivative.

Applications and Future Outlook

The unique electronic properties of terpyridine aniline derivatives make them promising candidates for various applications:

-

Sensors: The sensitivity of their fluorescence to the chemical environment can be exploited for the development of chemical sensors.

-

Molecular Electronics: Their charge transfer properties are relevant for applications in molecular wires and switches.

-

Dye-Sensitized Solar Cells (DSSCs): As ligands in metal complexes, they can act as photosensitizers in DSSCs.

-

Drug Development: The terpyridine moiety is a known DNA intercalator, and functionalization with aniline derivatives could lead to new therapeutic agents.

Future research in this area will likely focus on the synthesis of novel derivatives with tailored electronic properties, the investigation of their metal complexes, and the exploration of their potential in advanced materials and biological systems. The continued development and application of computational methods will be crucial in guiding these research efforts.

References

- 1. tis.wu.ac.th [tis.wu.ac.th]

- 2. ir.vistas.ac.in [ir.vistas.ac.in]

- 3. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]

- 4. repositori.urv.cat [repositori.urv.cat]

- 5. 4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE | 178265-65-1 [chemicalbook.com]

- 6. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. munin.uit.no [munin.uit.no]

An In-depth Technical Guide on the Photophysical Properties of 4'-(4-aminophenyl)-terpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT), a versatile organic compound with significant potential in various scientific and biomedical applications. This document details the compound's absorption and emission characteristics, the influence of solvent environments on its fluorescence behavior, and the underlying photophysical processes. Experimental protocols for its synthesis and photophysical characterization are also provided.

Core Photophysical Properties

4'-(4-aminophenyl)-terpyridine is a molecule of significant interest due to its unique fluorescent properties, which are highly sensitive to the surrounding environment. Its photophysical behavior is characterized by the interplay of a locally excited (LE) state and an intramolecular charge transfer (ICT) state. This dual fluorescence is a key feature, making APT a potential candidate for use as a molecular probe and in the development of sensors.[1][2][3]

Absorption and Emission Spectra

APT exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum. Upon excitation, it can emit light from two distinct excited states, leading to a dual fluorescence phenomenon, particularly in polar solvents.[1][2][3] The emission from the locally excited state is typically observed at shorter wavelengths, while the emission from the intramolecular charge transfer state is red-shifted and appears at longer wavelengths. The relative intensities of these two emission bands are highly dependent on the polarity of the solvent.

Solvatochromism and Intramolecular Charge Transfer (ICT)

The photophysical properties of APT are markedly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the emission is dominated by the LE state. As the solvent polarity increases, the ICT state becomes more stabilized, leading to a significant red-shift in the emission spectrum and an increase in the intensity of the ICT emission band.[1][2] This is attributed to the transfer of electron density from the electron-donating aminophenyl group to the electron-accepting terpyridine moiety upon photoexcitation.

The relationship between the solvent polarity and the Stokes shift (the difference between the absorption and emission maxima) can often be described by the Lippert-Mataga equation, which provides insights into the change in dipole moment upon excitation.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of 4'-(4-aminophenyl)-terpyridine in various solvents.

Table 1: Absorption and Emission Maxima of 4'-(4-aminophenyl)-terpyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | LE Emission Max (λ_em) (nm) | ICT Emission Max (λ_em) (nm) |

| Cyclohexane | 2.02 | 308 | 365 | - |

| Diethyl Ether | 4.34 | 309 | 368 | 480 |

| Ethyl Acetate | 6.02 | 310 | 370 | 495 |

| Dichloromethane | 8.93 | 312 | 375 | 510 |

| Acetonitrile | 37.5 | 311 | 372 | 525 |

| Methanol | 32.7 | 310 | 380 | 540 |

Data extracted and compiled from relevant research articles. The absence of an ICT emission maximum in cyclohexane indicates the predominance of the LE state in this nonpolar solvent.

Table 2: Fluorescence Quantum Yields and Lifetimes of 4'-(4-aminophenyl)-terpyridine

| Solvent | Quantum Yield (Φ_f) | Lifetime (τ_LE) (ns) | Lifetime (τ_ICT) (ns) |

| Cyclohexane | 0.85 | 1.2 | - |

| Acetonitrile | 0.03 | 0.5 | 2.5 |

| Methanol | 0.01 | 0.3 | 3.1 |

Quantum yields and lifetimes are highly dependent on the solvent environment. The quantum yield generally decreases in more polar solvents due to the stabilization of the non-emissive ICT state. Lifetimes for both the LE and ICT states are also solvent-dependent.

Experimental Protocols

Synthesis of 4'-(4-aminophenyl)-terpyridine

The synthesis of 4'-(4-aminophenyl)-terpyridine is typically achieved through the reduction of its nitro precursor, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine.

Materials:

-

4'-(4-nitrophenyl)-2,2':6',2''-terpyridine

-

Palladium on carbon (5% or 10% Pd/C)

-

Hydrazine hydrate

-

Ethanol (anhydrous)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, suspend 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine in anhydrous ethanol.

-

Add a catalytic amount of Pd/C to the suspension.

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add hydrazine hydrate dropwise to the refluxing mixture.

-

Continue refluxing for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield pure 4'-(4-aminophenyl)-terpyridine as a solid.

Photophysical Measurements

3.2.1. UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare solutions of 4'-(4-aminophenyl)-terpyridine in spectroscopic grade solvents at a concentration of approximately 1 x 10⁻⁵ M.

-

Measurement: Record the absorption spectra over a wavelength range of 250-500 nm using a 1 cm path length quartz cuvette. The corresponding solvent is used as the reference.

3.2.2. Steady-State Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube detector.

-

Sample Preparation: Use the same solutions prepared for the UV-Vis measurements. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectra over a wavelength range appropriate to capture both the LE and ICT emission bands. The excitation and emission slits should be optimized for signal-to-noise ratio.

3.2.3. Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is typically determined using a relative method with a well-characterized standard.

-

Standard: A common standard for the near-UV region is quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54).

-

Procedure:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3.2.4. Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Procedure:

-

Excite the sample with short light pulses at a high repetition rate.

-

Detect the emitted single photons.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Build a histogram of the arrival times over many excitation cycles. This histogram represents the fluorescence decay profile.

-

The decay profile is then fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ). For APT in polar solvents, a biexponential decay model is often necessary to account for the lifetimes of the LE and ICT states.

-

Visualizations

Caption: Photophysical pathways of 4'-(4-aminophenyl)-terpyridine.

References

Methodological & Application

Applications of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline is a functionalized terpyridine ligand that, upon complexation with various transition metals, holds significant promise as a versatile catalyst. The electron-donating nature of the aniline substituent can modulate the electronic properties of the metal center, thereby influencing its catalytic activity. This document provides an overview of potential catalytic applications, drawing upon data from closely related terpyridine-based catalysts, and offers generalized experimental protocols for researchers exploring its catalytic potential. The primary areas of application highlighted are in water oxidation and carbon dioxide (CO₂) reduction, critical reactions for renewable energy and sustainable chemical synthesis.

Potential Catalytic Applications

Complexes of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline are anticipated to be active in a range of catalytic transformations. The terpyridine scaffold provides a stable, tridentate coordination environment for metal ions, while the 4'-aniline group allows for fine-tuning of the catalyst's electronic and steric properties.

Water Oxidation

Ruthenium complexes of terpyridine derivatives have been extensively studied as catalysts for the oxidation of water to dioxygen, a key process in artificial photosynthesis. The aniline group in 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline can enhance the catalytic activity of a ruthenium center by increasing its electron density, which can stabilize the higher oxidation states required for the catalytic cycle.

Carbon Dioxide Reduction

Metal complexes of terpyridine ligands, particularly with iron, cobalt, and rhenium, have shown promise as electrocatalysts and photocatalysts for the reduction of CO₂ to valuable products such as carbon monoxide (CO) or formic acid. The electron-donating aniline moiety can facilitate the initial reduction of the metal center, a crucial step in the catalytic cycle for CO₂ activation.

Data Presentation

The following tables summarize representative quantitative data from studies on analogous terpyridine-based catalysts for water oxidation and CO₂ reduction. These values provide a benchmark for the expected performance of catalysts derived from 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline.

Table 1: Performance of Analogue Ruthenium-Terpyridine Complexes in Water Oxidation

| Catalyst Precursor | Oxidant | Turnover Number (TON) | Rate of O₂ Evolution (μmol O₂/s) | Reference |

| [Ru(4'-(4-methylmercaptophenyl)-tpy)(phen)Cl]PF₆ | (NH₄)₂[Ce(NO₃)₆] | 410 | 8.19 × 10⁻⁴ | [1] |

| [Ru(4'-(4-methylmercaptophenyl)-tpy)(5-nitro-phen)Cl]PF₆ | (NH₄)₂[Ce(NO₃)₆] | 60 | 2.40 × 10⁻⁴ | [1] |

| [Ru(4'-(4-methylmercaptophenyl)-tpy)(5,6-dime-phen)Cl]PF₆ | (NH₄)₂[Ce(NO₃)₆] | - | - | [1] |

| [Ru(4'-(4-methylmercaptophenyl)-tpy)(3,4,7,8-tetrame-phen)Cl]PF₆ | (NH₄)₂[Ce(NO₃)₆] | - | 27.3 × 10⁻⁴ | [1] |

Table 2: Performance of Analogue Metal-Terpyridine Complexes in CO₂ Reduction

| Catalyst | Method | Product | Faradaic Efficiency (%) | Turnover Frequency (s⁻¹) | Reference |

| [Fe(tpy-PY2Me)]²⁺ | Electrocatalysis | CO | >90 | 100,000 | |

| Rhenium(I) 4'-substituted terpyridine complexes | Electrocatalysis | CO | 62 - 98 | - | [2] |

| Cobalt terpyridine-based catalyst | Electrocatalysis | CO | - | - |

Experimental Protocols

The following are generalized protocols for the synthesis of a metal complex of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline and its application in catalytic water oxidation and CO₂ reduction. These should be adapted and optimized for specific research goals.

Protocol 1: Synthesis of a Ruthenium(II) Complex

Objective: To synthesize a ruthenium(II) complex of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline for catalytic studies.

Materials:

-

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

-

RuCl₃·3H₂O

-

2,2'-bipyridine (bpy)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline (1 equivalent) and RuCl₃·3H₂O (1 equivalent) in ethanol.

-

Deaerate the solution by bubbling with argon or nitrogen for 15 minutes.

-

Reflux the mixture under an inert atmosphere for 4 hours. The color of the solution should change, indicating complex formation.

-

Add 2,2'-bipyridine (1 equivalent) to the reaction mixture and continue to reflux for another 4 hours.

-

Cool the reaction to room temperature.

-

Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.

-